molecular formula C14H7F7O2 B6384895 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261952-81-1

5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384895
CAS RN: 1261952-81-1
M. Wt: 340.19 g/mol
InChI Key: NKWCSLUXBGAQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% (5-F3TFP-3TFMP) is a synthetic compound that has been used in a number of scientific research applications. It is a highly potent and selective inhibitor of the enzyme phospholipase A2 (PLA2), which plays an important role in the metabolism of phospholipids. 5-F3TFP-3TFMP has been used in a wide range of laboratory experiments, including studies of its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery.

Mechanism of Action

The mechanism of action of 5-F3TFP-3TFMP as an inhibitor of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% is not completely understood. It is believed that the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phospholipids. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
5-F3TFP-3TFMP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%, which can lead to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, it has been shown to inhibit the release of calcium from intracellular stores, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of 5-F3TFP-3TFMP in laboratory experiments has a number of advantages. It is a highly potent and selective inhibitor of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%, making it an ideal tool for studying the enzyme’s mechanism of action and physiological effects. In addition, it is relatively easy to synthesize, making it an accessible and cost-effective tool for laboratory experiments.
The use of 5-F3TFP-3TFMP in laboratory experiments also has some limitations. It is not known if the compound has any off-target effects, which could limit its use in certain experiments. In addition, the compound is not approved for human use, so it should not be used in experiments involving humans.

Future Directions

There are a number of potential future directions for the use of 5-F3TFP-3TFMP in scientific research. One potential direction is the development of novel 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% inhibitors that are more potent and selective than 5-F3TFP-3TFMP. Another potential direction is the use of 5-F3TFP-3TFMP in drug discovery studies to identify novel compounds that may be useful for the treatment of various diseases. In addition, 5-F3TFP-3TFMP could be used to study the biochemical and physiological effects of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% inhibitors, as well as their potential applications in the treatment of various diseases. Finally, 5-F3TFP-3TFMP could be used in studies to further understand the mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% inhibitors.

Synthesis Methods

5-F3TFP-3TFMP is synthesized using a two-step process. First, the compound is prepared by reacting 2-fluoro-3-trifluoromethylphenol with trifluoromethoxybenzene in a mixed solvent of dimethylformamide (DMF) and acetonitrile (ACN). The reaction is carried out at room temperature and the product is purified by column chromatography. The second step involves the reduction of the compound with sodium borohydride (NaBH4) in a solvent of THF and water. The reaction is carried out at room temperature and the product is purified by column chromatography.

Scientific Research Applications

5-F3TFP-3TFMP has been used in a number of scientific research applications. It has been used as an inhibitor of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% in a variety of studies involving the metabolism of phospholipids. It has also been used to study the mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% inhibitors, as well as their biochemical and physiological effects. In addition, 5-F3TFP-3TFMP has been used in drug discovery studies to identify novel compounds that may be useful for the treatment of various diseases.

properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F7O2/c15-12-10(2-1-3-11(12)13(16,17)18)7-4-8(22)6-9(5-7)23-14(19,20)21/h1-6,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWCSLUXBGAQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686739
Record name 2'-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-81-1
Record name 2'-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.